2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-2-25-15-8-9-17-18(14-15)26-19(20-17)21-10-12-22(13-11-21)27(23,24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHZVAHLVOHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of a suitable diamine with a dihaloalkane.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the piperazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, triethylamine
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Triazine-Based Analogues
Compounds such as N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine () share the 6-ethoxy substitution but utilize a triazine core instead of benzothiazole. This difference could lead to divergent binding affinities for receptors like CB1/CB2 .
Benzothiazole Derivatives
The compound 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide () shares the 6-ethoxy-benzothiazole scaffold but lacks the piperazine-benzenesulfonyl substituent. The absence of this group likely reduces solubility and receptor-binding capacity compared to the target compound, highlighting the importance of the piperazine moiety in pharmacokinetic optimization .
Piperazine Substituent Modifications
Adamantyl vs. Benzenesulfonyl Groups
In , adamantyl-substituted piperazine-triazine compounds (e.g., N-(Adamantan-1-yl)-4-(4-(6-Aminohexyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine) demonstrate high affinity for CB2 receptors.
Cyclopentyl and Spirocyclic Modifications
Compounds like 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine () and spirocyclic piperazine derivatives () exhibit varied receptor affinities. For instance, spiro-beta-tetralone-pyrrolidine-dione derivatives showed reduced 5-HT2A affinity compared to cyclohexane analogues, suggesting that steric hindrance from the benzenesulfonyl group in the target compound might similarly impact receptor selectivity .
Receptor Affinity and Selectivity
While direct data on the target compound’s receptor activity are unavailable, analogues with piperazine-ethoxy motifs demonstrate activity at CB1/CB2 and 5-HT receptors. For example, adamantyl-triazine derivatives in showed nanomolar-range Ki values for CB2, whereas spirocyclic piperazines in had Ki = 15–46 nM for 5-HT2A. The benzenesulfonyl group’s polar nature may shift selectivity toward receptors favoring charged interactions .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
Overview
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, characterized by its heterocyclic structure containing both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties.
Chemical Structure
The molecular formula of this compound is C18H22N2O2S2. The compound features a benzothiazole core linked to a piperazine ring and a benzenesulfonyl group, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Benzothiazole Core : This can be achieved through various methods such as diazo-coupling or Biginelli reactions.
- Introduction of the Piperazine Moiety : Typically done via nucleophilic substitution reactions.
- Ethoxylation : Introduced through alkylation reactions with ethyl halides.
Antibacterial Activity
Studies have shown that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various strains including Escherichia coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
Antiviral Activity
Research indicates that benzothiazole derivatives have potential antiviral effects. In vitro studies demonstrate that these compounds can inhibit viral replication in specific cell lines, suggesting their utility in developing antiviral therapies .
Anticancer Properties
The anticancer activity of this compound has been evaluated against several cancer cell lines. For example, derivatives have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-468, with IC50 values indicating significant cytotoxicity . The mechanism of action may involve interference with tubulin polymerization and apoptosis induction in cancer cells.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cell Cycle Interference : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the effectiveness of benzothiazole derivatives:
- Antimicrobial Screening : A series of synthesized compounds were evaluated for their antimicrobial activity using the disc diffusion method, revealing potent inhibition against E. coli and C. albicans .
- Anticancer Evaluation : Compounds were tested against various human tumor-derived cell lines, with some exhibiting IC50 values as low as 0.34 μM .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antibacterial, Antiviral, Anticancer | Varies |
| 3-(piperazin-1-yl)-1,2-benzothiazole | Structure | Antibacterial | Not specified |
| 2-(piperazin-1-yl)benzo[d]oxazole | Structure | Anticancer | Not specified |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step nucleophilic substitution. For example, a benzothiazole core (e.g., 6-ethoxy-2-chloro-1,3-benzothiazole) reacts with piperazine under reflux in ethanol (80°C, 36 hours) to form the piperazinyl intermediate . Subsequent sulfonylation with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) yields the final product. Optimization involves controlling stoichiometry (1:1.2 molar ratio for piperazine) and reaction time to minimize byproducts. Purity is confirmed via TLC and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the singlet corresponding to the ethoxy group (~δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and aromatic protons of the benzothiazole (δ 6.8–8.0 ppm). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm the benzenesulfonyl group (C-SO₂ at ~δ 135–140 ppm) and benzothiazole carbons (δ 115–165 ppm) .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., ~401.5 g/mol). Fragmentation patterns include loss of the benzenesulfonyl group (-157 Da) .
Q. What in vitro pharmacological assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to structural similarity to ziprasidone analogs ). Use cell lines (e.g., HEK-293 transfected with target receptors) and measure IC₅₀ values via competitive binding with radiolabeled ligands. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7), with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine or benzothiazole rings) influence receptor binding affinity?
- Methodological Answer :
- Piperazine Modifications : Electron-withdrawing groups (e.g., benzenesulfonyl) enhance stability and receptor affinity by reducing metabolic degradation. Compare with analogs like 3-(piperazin-1-yl)benzo[d]isothiazole, where sulfonyl groups improve solubility and CNS penetration .
- Benzothiazole Modifications : Ethoxy groups at position 6 (vs. methyl or methoxy) balance lipophilicity and metabolic resistance. Data from benzoxazole derivatives show that bulkier substituents (e.g., 4-aryl groups) reduce off-target effects .
- Supporting Data :
| Substituent Position | Group | IC₅₀ (Serotonin 5-HT₂A) | LogP |
|---|---|---|---|
| 6 (Benzothiazole) | Ethoxy | 12 nM | 3.1 |
| 6 (Benzothiazole) | Methoxy | 18 nM | 2.8 |
| Piperazine | Benzenesulfonyl | 9 nM | 2.9 |
| Table 1: Structure-Activity Relationship (SAR) trends derived from analogous compounds . |
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, the crystal structure of a related compound, 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole, revealed a dihedral angle of 8.2° between the benzothiazole and pyrazole rings, confirming planarity . Apply similar methods to resolve discrepancies in piperazine ring puckering or sulfonyl group orientation. Use software like OLEX2 for refinement and Mercury for comparing bond lengths/angles with literature values .
Q. What computational strategies are effective for predicting metabolic pathways and potential toxicity?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the ethoxy group).
- Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP2D6) using AutoDock Vina to identify reactive metabolites. Compare with ziprasidone analogs, where sulfonyl groups reduce hepatotoxicity .
- Toxicity Prediction : Apply ProTox-II to assess mutagenicity (e.g., benzothiazole analogs may show alerts for DNA intercalation) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
